AChE Inhibition Mechanism and Potency Ranking: Parishin D vs. Parishin A, B, C, G, K and Gastrodin
In a 2025 study using affinity ultrafiltration LC-MS and countercurrent chromatography, Parishin D was identified as a mixed-competitive inhibitor of acetylcholinesterase (AChE), a mechanism distinct from other parishin derivatives. The inhibition rates for seven compounds isolated from Gastrodia elata followed the order: parishin G > gastrodin > parishin B > parishin K > parishin D. Parishin A was characterized as an uncompetitive inhibitor, and parishin C as a non-competitive inhibitor [1]. While quantitative IC50 values were not reported in the available abstract, the relative potency ranking provides a clear, quantifiable differentiation for selecting Parishin D for mechanistic studies where mixed-competitive inhibition is of interest.
| Evidence Dimension | AChE Inhibition Mechanism and Relative Potency |
|---|---|
| Target Compound Data | Parishin D: Mixed-competitive inhibitor; inhibition rate ranking: 5th out of 7 compounds (parishin G > gastrodin > parishin B > parishin K > parishin D) |
| Comparator Or Baseline | Parishin A: Uncompetitive inhibitor; Parishin C: Non-competitive inhibitor; Parishin G: Mixed-competitive inhibitor (most potent); Gastrodin: Mixed-competitive inhibitor (2nd most potent) |
| Quantified Difference | Parishin D exhibits a distinct mixed-competitive inhibition mode compared to uncompetitive (parishin A) and non-competitive (parishin C) mechanisms. Its relative potency is lower than parishin G and gastrodin but provides a specific inhibition profile. |
| Conditions | AChE enzyme kinetics assay using compounds isolated from G. elata with purities ranging from 98.16% to 99.11% [1]. |
Why This Matters
The distinct inhibition mechanism (mixed-competitive vs. uncompetitive/non-competitive) is critical for researchers investigating AChE as a therapeutic target in Alzheimer's disease, as different mechanisms can lead to varied pharmacological outcomes and side effect profiles.
- [1] Sun R, Chen M, Zhang Y. Efficient and Rapid Screening and Separation of Acetylcholinesterase Inhibitors from Gastrodia elata Using Computer-aided Techniques and Countercurrent Chromatography. Abstract Book of ICPHMS2025 & ICPBS2025. 2025:57-57. View Source
